molecular formula C12H13ClN2O3 B12477457 2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Cat. No.: B12477457
M. Wt: 268.69 g/mol
InChI Key: LLJKVJWAIGLKHY-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound with a unique structure that includes a chloro group, a nitromethyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the nitromethyl group and the formation of the isoquinoline ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation can help in maintaining consistent reaction conditions and minimizing impurities. The final product is usually purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitromethyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone exerts its effects involves interactions with specific molecular targets. The chloro and nitromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The isoquinoline moiety may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound shares the chloro group but has a different aromatic structure.

    2-chloro-1,1,1-trimethoxyethane: Another chloro-containing compound with distinct functional groups.

    1-chlorocyclopropyl-2-chlorou0002ethan-1-one: Similar in having a chloro group but with a cyclopropyl ring.

Uniqueness

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is unique due to its combination of functional groups and the isoquinoline structure

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C12H13ClN2O3/c13-7-12(16)14-6-5-9-3-1-2-4-10(9)11(14)8-15(17)18/h1-4,11H,5-8H2

InChI Key

LLJKVJWAIGLKHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

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